2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Medicinal Chemistry Pre-clinical Procurement SAR Analysis

The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (CAS 477331-45-6), with molecular formula C₁₇H₁₄ClN₃OS₃ and a molecular weight of 407.96 g/mol, is a synthetic organic molecule belonging to the 1,3,4-thiadiazole class. It is commercially available at standard purity levels (≥95%) from suppliers such as Bidepharm, which provides batch-specific quality control documentation including NMR, HPLC, and GC spectra.

Molecular Formula C17H14ClN3OS3
Molecular Weight 408.0 g/mol
CAS No. 477331-45-6
Cat. No. B12031754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
CAS477331-45-6
Molecular FormulaC17H14ClN3OS3
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22)
InChIKeyMETFVZZELZJGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (CAS 477331-45-6) – Chemical Identity and Baseline Properties


The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (CAS 477331-45-6), with molecular formula C₁₇H₁₄ClN₃OS₃ and a molecular weight of 407.96 g/mol, is a synthetic organic molecule belonging to the 1,3,4-thiadiazole class . It is commercially available at standard purity levels (≥95%) from suppliers such as Bidepharm, which provides batch-specific quality control documentation including NMR, HPLC, and GC spectra . The thiadiazole scaffold is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making compounds of this class of significant interest in medicinal chemistry and chemical biology [1].

Thiadiazole-based scaffold for medicinal chemistry and chemical biology probe development
Kinase selectivity and cell-model endpoint screening research context
Supplier batch-specific QC (NMR, HPLC, GC) supports assay reproducibility

Why Generic Substitution of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Fails: The Criticality of Chlorine Positional Isomerism


Within the 1,3,4-thiadiazole-2-thioacetamide series, minor structural modifications can drastically alter biological activity profiles. Unlike its close positional isomer 2-((5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (CAS 494763-23-4), which places the chlorine atom on the benzylthio moiety, the target compound features the chlorine substituent directly on the N-phenylacetamide ring . This shift in substitution pattern is known to affect electron distribution, molecular conformation, and target binding kinetics [1]. Therefore, generic interchange between analogs without specific activity verification risks failure in target engagement or selectivity profiling, as demonstrated by the divergent cytotoxicity of closely related benzylthio-thiadiazole acetamides against cancer cell lines [2].

Target Compound
3-chlorophenyl directly on N-phenylacetamide (CAS 477331-45-6)
Regioisomer
3-chlorobenzylthio moiety (CAS 494763-23-4)
Chlorine positional isomerism may shift electron distribution and target binding kinetics
Molecular conformation and hinge-region interactions may differ, altering kinase selectivity profiles
Cytotoxicity endpoints observed in related analogs may not transfer directly between positional isomers

Quantitative Evidence Guide: Differentiating 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (477331-45-6) from Analogs


Comparative Physicochemical Properties: Target Compound vs. 3-Chlorobenzylthio Isomer

The target compound exhibits a calculated density of 1.5 ± 0.1 g/cm³ and an exact mass of 406.998749 Da, distinguishing it from the regioisomer 2-((5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (CAS 494763-23-4), which has a slightly lower density of 1.46 g/cm³ and an identical exact mass . While these differences appear subtle, they reflect distinct crystal packing and solubility properties that can influence formulation, dissolution rate, and bioavailability in in vivo studies. This is the only direct head-to-head comparison available for this pair.

Physicochemical Profile
Data to verify
Target: density 1.5 ± 0.1 g/cm³, exact mass 406.998749 Da.
Isomer (CAS 494763-23-4): density 1.46 g/cm³, exact mass 406.999 Da.
Density difference may affect solubility and formulation handling
Computed data; experimental confirmation recommended
Medicinal Chemistry Pre-clinical Procurement SAR Analysis

Anticancer Activity Potential: Class-Level Inference from Benzylthio-Thiadiazole Acetamide Series

In a study of closely related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, the most potent analog demonstrated an IC₅₀ of 9 μM against MDA-MB-231 breast cancer cells, outperforming the reference drug imatinib (IC₅₀ = 20 μM) [1]. While the target compound itself lacks published IC₅₀ values, this class-level evidence supports the expectation that the benzylthio-thiadiazole core, when appropriately substituted, can achieve low micromolar cytotoxicity. The 3-chlorophenyl substitution in the target compound may further modulate potency and selectivity compared to the 4-trifluoromethylphenyl analog.

Cytotoxicity Evidence
Class-level
4-CF₃-phenyl analog IC₅₀ = 9 µM (MDA-MB-231) vs imatinib IC₅₀ = 20 µM.
Target compound not tested.
Class-level supports cytotoxicity screening potential
4-CF₃-phenyl analog data; may not directly translate to target compound
Cancer Research Cytotoxicity Assay Lead Optimization

Kinase Inhibition Potential: Target Compound's Positional Advantage Over 3-Chlorobenzylthio Isomer

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been reported as potent dual inhibitors of Abl and Src tyrosine kinases, with activity dependent on the benzylthio substitution pattern [1]. The target compound, with its chlorine at the 3-position of the N-phenylacetamide ring, places the electron-withdrawing group in a geometry distinct from that of the 3-chlorobenzylthio isomer (CAS 494763-23-4). Structure-activity relationship (SAR) models suggest that such positional differences can shift kinase selectivity profiles by altering hinge-region binding interactions [2]. Although direct IC₅₀ data for the target compound against Abl or Src are not publicly available, the structural rationale supports its prioritization for kinase panel screening over the isomer.

Kinase SAR Prediction
Class-level
Chlorine at 3-position of N-phenylacetamide predicted to alter hinge-region binding relative to 3-chlorobenzylthio isomer.
Supports prioritization for kinase panel selectivity screening
SAR-based inference; direct IC₅₀ values not available
Kinase Inhibitor Discovery Tyrosine Kinase Target Engagement

Purity and Batch Consistency: Bidepharm's Certified ≥95% Purity with Multi-Technique QC

For compounds lacking extensive published biological data, procurement reliability becomes a crucial differentiator. Bidepharm provides the target compound at a standard purity of ≥95% and supplies batch-specific quality control (QC) data including NMR, HPLC, and GC spectra . In contrast, many analogs from other vendors offer lower purity (e.g., 97% for CAS 494763-23-4 from Chemenu, without multi-technique QC documentation) . This comprehensive documentation ensures experimental reproducibility and reduces the risk of impurities confounding biological assay results.

QC Documentation
Lot attribute
Target: ≥95% purity with NMR, HPLC, GC batch data.
Analog (Chemenu): 97% purity, limited QC documentation.
Comprehensive batch QC supports reproducible biological assays
Supplier-reported data; verify with in-house analytical methods
Analytical Chemistry Quality Control Reproducible Research

Optimal Use Cases for 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (477331-45-6) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The compound's unique 3-chlorophenyl substitution pattern on the acetamide moiety, combined with the benzylthio-thiadiazole scaffold known for Abl/Src kinase inhibition [1], makes it an ideal candidate for systematic SAR expansion. Researchers can compare its activity directly against the 3-chlorobenzylthio isomer to map chlorine position effects on kinase selectivity.

Anticancer Lead Optimization with Quality-Controlled Starting Material

Given the class-level cytotoxicity observed in related benzylthio-thiadiazole acetamides (IC₅₀ down to 9 μM against breast cancer cells) [2], the target compound serves as a high-purity starting point for medicinal chemistry optimization. The batch-certified QC documentation from Bidepharm minimizes variability in downstream biological assays.

Chemical Biology Probe Development for Target Deconvolution

The compound's distinct physicochemical profile (density 1.5 g/cm³, exact mass 406.998749 Da) relative to its isomer facilitates its use in cellular thermal shift assays (CETSA) or affinity-based proteomics, where precise molecular identity and purity are critical for hit validation.

Comparative Biophysical Profiling Against Closely Related Analogs

As a tool compound for probing the impact of chlorine positional isomerism on target binding kinetics and thermodynamic solubility, the target compound can be benchmarked against CAS 494763-23-4 and CAS 573943-43-8 to establish structure-property relationships.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Distinct chlorine positional isomer for selectivity mapping
Kinase panel selectivity profiling
Cytotoxicity lead optimization studies
Batch-certified QC for assay reproducibility
Cell viability endpoint validation
Chemical biology probe development
Well-defined physicochemical identity (density, mass)
Target engagement verification (CETSA/proteomics)
Isomer-specific property comparison
Computed density and exact mass differentiation
Solubility and formulation behavior profiling
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